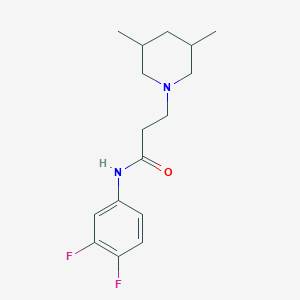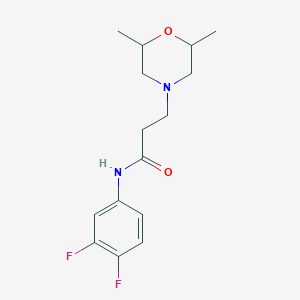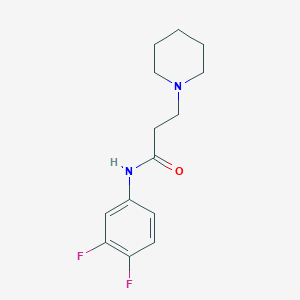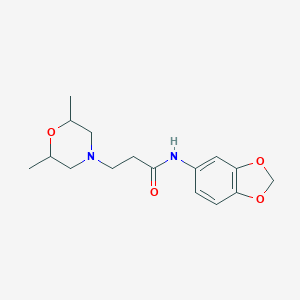![molecular formula C20H24FN3O B248252 3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B248252.png)
3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide, also known as FPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FPPP belongs to the class of piperazine derivatives and is a psychoactive substance that has been studied for its ability to interact with the central nervous system.
Mecanismo De Acción
3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been shown to interact with the dopamine and norepinephrine systems in the brain. These interactions are believed to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of corticosterone, a stress hormone. These effects are believed to contribute to the anxiolytic and antidepressant properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide in lab experiments is its high potency, which allows for smaller doses to be used. However, this compound has a relatively short half-life and may require frequent dosing in experiments. Additionally, this compound is a psychoactive substance and may have unwanted effects on behavior and cognition in animal models.
Direcciones Futuras
There are several potential future directions for research on 3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). This compound has been shown to reduce fear responses in animal models, making it a promising candidate for further study in PTSD. Other potential areas of research include the development of this compound analogs with improved pharmacological properties and the investigation of this compound's effects on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide involves the reaction of 1-(2-fluorophenyl)piperazine with N-methyl-3-phenylpropionamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
3-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-N-m-tolyl-propionamide has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
Propiedades
Fórmula molecular |
C20H24FN3O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Clave InChI |
ZIMKIUFNXQNOLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[3-(3,4-difluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248175.png)
![N-(3,4-difluorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248178.png)
![3-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)propanamide](/img/structure/B248182.png)

![N-Benzo[1,3]dioxol-5-yl-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248187.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-4-carboxylate](/img/structure/B248188.png)
![Ethyl 4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B248189.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B248191.png)
![Ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B248192.png)